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Introduction

Ammonium periodate (API) is a halogenated oxidizer with a high oxygen balance of +15%,
making it a material of interest for power generation applications, such as in hypersonic
systems. However, its extreme sensitivity to mechanical stimuli like impact and friction poses
significant safety hazards, limiting its practical use.[1] Understanding the fundamental
mechanisms that govern the heightened ignition sensitivity of ammonium periodate is crucial
for the development of safer and more reliable energetic materials. This technical guide
provides an in-depth analysis of the theoretical investigations into the sensitivity of ammonium
periodate, drawing comparisons with the more stable and widely used ammonium perchlorate
(APC). The focus is on the insights gained from Density Functional Theory (DFT) calculations
regarding its crystalline structure, mechanical and electronic properties, and decomposition
pathways.

Quantitative Data Summary

Theoretical studies, primarily employing Density Functional Theory, have yielded valuable
guantitative data that helps to explain the high sensitivity of ammonium periodate. These
findings are summarized in the tables below, comparing the properties of the stable tetragonal
phase of API (APIT), its pressure-induced monoclinic phase (APIM), and ammonium
perchlorate (APC).
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Mechanical Properties

The mechanical properties of a material, such as its stiffness and resistance to shear, are
critical indicators of its sensitivity to mechanical shock and friction.

Ammonium Ammonium .
Ammonium

Property Periodate Periodate
Perchlorate (APC)

(Tetragonal - APIT) (Monoclinic - APIM)

Bulk Modulus (K) 25.87 GPa[2][3] - 21.42 GPa[2][3]
Shear Modulus (G) 9.75 GPa[2][3] - 9.42 GPa[2][3]
Young's Modulus (E) 25.99 GPa[1][4] 16.27 GPa[1][4]

Poisson's Ratio (v) 0.333[2] - 0.308[2]

Ammonium periodate is more rigid than ammonium perchlorate, as indicated by its higher
bulk modulus.[2][3][5] However, their shear moduli are quite similar.[2][3][5] This combination
suggests that under frictional forces, API is more likely to experience shear over compression,
which can lead to localized heating and ignition.[2][5] Furthermore, the monoclinic phase of
API, which can be formed under pressure, exhibits a significantly lower Young's modulus,
indicating a lower resistance to shear and correlating with increased ignition sensitivity.[1][4]

Electronic Properties

The electronic structure of an energetic material plays a pivotal role in its sensitivity, as
electronic excitation is often the initial step in a chemical reaction.

Ammonium Ammonium .
Ammonium

Property Periodate Periodate
Perchlorate (APC)

(Tetragonal - APIT) (Monoclinic - APIM)

2.92 eV[2][3][5]
(another study reports  3.51 eV[1][4] 6.21 eV[2][3][5]
4.46 eV[1][4])

Electronic Band Gap
(Ag)
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Ammonium periodate has a significantly smaller electronic band gap compared to ammonium
perchlorate, classifying it as a semiconductor while APC is a typical insulator.[2][3][5][6] A
smaller band gap implies that less energy is required to excite electrons to the conduction
band, making chemical reactions more likely to be initiated.[6] The monoclinic phase of API
possesses an even smaller band gap, further increasing its reactivity.[1][4][6] This difference in
electronic structure is considered a key factor in the higher ignition sensitivity of API1.[2][3][5]

Thermodynamic Properties

The thermodynamics of phase transitions and decomposition provide further insight into the
stability and reactivity of ammonium periodate.

Ammonium Periodate Ammonium Periodate
Property .

(Tetragonal - APIT) (Monoclinic - APIM)
Enthalpy of Phase Transition ]

\multicolumn{2}{c K4.6 kd/mol[1][4]}
(AHphase) at ~450 K
Enthalpy of Decomposition

-12 kJ/mol[1][4] -17 kJ/mol[1][4]

(AHdec)

A pressure-induced phase transition from the tetragonal to a monoclinic structure is predicted
to occur in ammonium periodate starting at approximately 3 GPa.[4] This transformation is
facilitated by heat, with a predicted optimal phase change temperature of around 450 K.[1][4]
While the enthalpy of decomposition is not drastically different between the two phases, the
polymorphism induced by shear and facilitated by higher temperatures is believed to be a
potent ignition mechanism for APL.[1][4]

Experimental Protocols: Theoretical Methodologies

The theoretical investigations of ammonium periodate sensitivity predominantly utilize Density
Functional Theory (DFT) as implemented in the Vienna Ab initio Simulation Package (VASP).

Computational Details

o Software: Vienna Ab initio Simulation Package (VASP)[1]
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Electron Exchange-Correlation Functional: Generalized Gradient Approximation (GGA) with
the Perdew-Burke-Ernzerhof (PBE) functional.[1]

Dispersion Correction: Grimme's D3 dispersion correction scheme (PBE-D3) is employed to
accurately model van der Waals interactions.[1]

Pseudopotentials: Projector-augmented wave (PAW) pseudopotentials are used for all
atoms.[1]

Plane Wave Basis Set Cutoff: 600 eV.[1]

Energy Convergence Limit: 10-7 eV.[1]

Geometry Optimization: The Gadget tool is used with convergence criteria of 10-5 Hartree
for energy and 4 x 10-5 Hartree/Bohr for the energy gradient.[1]

Brillouin Zone Integration: The Monkhorst-Pack method is used with a 4 x 6 x 6 k-points grid
for unit cell optimization and a 4 x 4 x 4 k-point mesh for supercell calculations (used in
isostatic volume compression).[1]

Calculation of Properties

Enthalpy of Thermal Decomposition (AHdec): This is calculated as the sum of the electronic
energy difference (AEdec) and the net enthalpy correction (AHc), which includes the pV term
for gaseous products. The enthalpy correction for the crystal is calculated using the Phonopy
software package, while the Gaussian program suite is used for gaseous molecules to
include rotational and translational contributions.[3]

Elastic Constants (Cij): These are calculated in VASP using the stress-strain approach.[3]

Visualizations
Pressure-Induced Phase Transition of Ammonium
Periodate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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